2,4-Bis(benzyloxy)pyrimidine-5-boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

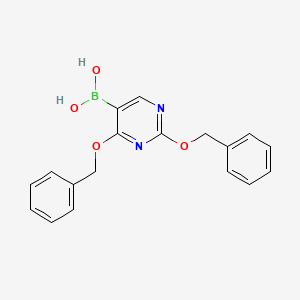

2,4-Bis(benzyloxy)pyrimidine-5-boronic acid is an organic compound with the molecular formula C18H17BN2O4 It is a boronic acid derivative of pyrimidine, characterized by the presence of two benzyloxy groups at the 2 and 4 positions of the pyrimidine ring and a boronic acid group at the 5 position

Mechanism of Action

Target of Action

The primary target of 2,4-Bis(benzyloxy)pyrimidine-5-boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura cross-coupling reaction . The downstream effects of this pathway include the formation of new carbon-carbon bonds, which are crucial for the synthesis of various organic compounds .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared . These properties could potentially impact its bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action include the formation of new carbon-carbon bonds . This can lead to the synthesis of various organic compounds, which can have numerous applications in fields such as proteomics research .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant . Therefore, the presence of different functional groups in the reaction environment could potentially influence the compound’s action and efficacy.

Preparation Methods

The synthesis of 2,4-Bis(benzyloxy)pyrimidine-5-boronic acid typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 2,4-dibenzyloxypyrimidine, which is achieved by reacting pyrimidine with benzyl alcohol in the presence of a suitable catalyst.

Borylation: The dibenzyloxypyrimidine is then subjected to borylation using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. This step introduces the boronic acid group at the 5 position of the pyrimidine ring.

Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial production methods for this compound may involve scaling up the above synthetic route with optimizations for yield, cost, and environmental considerations.

Chemical Reactions Analysis

2,4-Bis(benzyloxy)pyrimidine-5-boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds. The reaction conditions typically involve a base such as potassium carbonate and a solvent like tetrahydrofuran or dimethylformamide.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

Reduction: The benzyloxy groups can be reduced to hydroxyl groups using reducing agents like lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,4-Bis(benzyloxy)pyrimidine-5-boronic acid has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: This compound is used in the development of boron-containing drugs and as a tool for studying biological processes involving boron.

Industry: The compound is used in the production of advanced materials and as a reagent in various industrial processes.

Comparison with Similar Compounds

2,4-Bis(benzyloxy)pyrimidine-5-boronic acid can be compared with other boronic acid derivatives such as:

- 2-Methoxypyrimidine-5-boronic acid

- 2,4-Dimethoxypyrimidine-5-boronic acid

- 2,4-Dibenzyloxypyrimidine-5-boronic acid

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other similar compounds. The presence of benzyloxy groups enhances its stability and makes it a valuable reagent in various synthetic applications.

Biological Activity

2,4-Bis(benzyloxy)pyrimidine-5-boronic acid (CAS No. 70523-24-9) is a compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H17BN2O4, with a molecular weight of 336.15 g/mol. The compound features a pyrimidine core substituted with two benzyloxy groups and a boronic acid moiety, which is crucial for its interaction with biological targets.

1. Enzyme Inhibition:

this compound has been identified as a potent inhibitor of specific deubiquitinases, particularly the USP1/UAF1 complex. This inhibition can lead to the accumulation of ubiquitinated proteins, thereby influencing cell cycle regulation and apoptosis pathways .

2. Targeting Cancer Cells:

The compound exhibits selective cytotoxicity against various cancer cell lines. Studies have shown that it induces apoptosis through the activation of caspases and modulation of the NF-κB signaling pathway . The ability to induce cell cycle arrest at specific phases enhances its potential as an anticancer agent.

Biological Activity Data

Table 1 summarizes the biological activities reported for this compound across different studies.

Case Studies

Case Study 1: Anticancer Activity

In a study examining the effects of various pyrimidine derivatives, this compound was found to significantly inhibit the growth of MDA-MB-231 cells with an IC50 value of 5 µM. The study highlighted its role in activating apoptotic pathways through caspase cascades, suggesting its potential as a therapeutic agent in breast cancer treatment .

Case Study 2: Mechanistic Insights

Another investigation focused on the molecular interactions of this compound with the USP1/UAF1 complex. The findings indicated that the binding affinity was notably high, leading to significant alterations in protein ubiquitination patterns within treated cells. This disruption was linked to enhanced apoptosis and reduced tumor growth in xenograft models .

Properties

IUPAC Name |

[2,4-bis(phenylmethoxy)pyrimidin-5-yl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BN2O4/c22-19(23)16-11-20-18(25-13-15-9-5-2-6-10-15)21-17(16)24-12-14-7-3-1-4-8-14/h1-11,22-23H,12-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVVGEQHZGHNHJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(N=C1OCC2=CC=CC=C2)OCC3=CC=CC=C3)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370764 |

Source

|

| Record name | [2,4-Bis(benzyloxy)pyrimidin-5-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70523-24-9 |

Source

|

| Record name | [2,4-Bis(benzyloxy)pyrimidin-5-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.